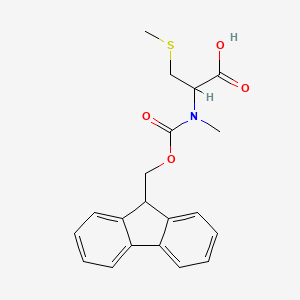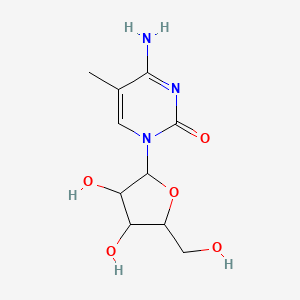
Fmoc-N-Me-Cys(Me)-OH
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Fmoc-N-Me-Cys(Me)-OH, also known as N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-N-methyl-S-methyl-L-cysteine, is a derivative of cysteine, an amino acid. This compound is commonly used in peptide synthesis, particularly in the Fmoc (9-fluorenylmethoxycarbonyl) solid-phase peptide synthesis method. The presence of the Fmoc group allows for selective deprotection, making it a valuable tool in the synthesis of complex peptides.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-N-Me-Cys(Me)-OH typically involves the protection of the amino and thiol groups of cysteine. The Fmoc group is introduced to protect the amino group, while the thiol group is methylated. The synthesis can be carried out using standard solid-phase peptide synthesis (SPPS) techniques, which involve the stepwise addition of amino acids to a growing peptide chain anchored to a solid support .
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to streamline the process, ensuring high yields and purity. The use of green solvents and environmentally friendly reagents is becoming more common in industrial settings to minimize the environmental impact .
Analyse Chemischer Reaktionen
Types of Reactions
Fmoc-N-Me-Cys(Me)-OH undergoes several types of chemical reactions, including:
Deprotection: The Fmoc group can be removed using piperidine, revealing the free amino group.
Substitution: The methylated thiol group can participate in nucleophilic substitution reactions.
Oxidation: The thiol group can be oxidized to form disulfides.
Common Reagents and Conditions
Piperidine: Used for Fmoc deprotection.
Nucleophiles: For substitution reactions involving the thiol group.
Oxidizing agents: Such as hydrogen peroxide for disulfide formation.
Major Products Formed
Deprotected amino acids: After Fmoc removal.
Disulfides: From oxidation of the thiol group.
Wissenschaftliche Forschungsanwendungen
Chemistry
Fmoc-N-Me-Cys(Me)-OH is widely used in the synthesis of peptides and proteins. Its ability to protect the amino group while allowing selective reactions at the thiol group makes it a versatile building block in peptide chemistry .
Biology
In biological research, peptides synthesized using this compound are used to study protein-protein interactions, enzyme-substrate interactions, and other biochemical processes.
Medicine
Peptides containing this compound are investigated for their therapeutic potential, including as inhibitors of enzymes or as components of vaccines.
Industry
In the pharmaceutical industry, this compound is used in the development of peptide-based drugs and diagnostic tools.
Wirkmechanismus
The mechanism of action of Fmoc-N-Me-Cys(Me)-OH in peptide synthesis involves the selective protection and deprotection of functional groups. The Fmoc group protects the amino group during peptide chain elongation and is removed under basic conditions to allow further reactions. The methylated thiol group can participate in various chemical reactions, contributing to the formation of complex peptide structures .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Fmoc-Cys(Trt)-OH: Another cysteine derivative with a trityl-protected thiol group.
Fmoc-Cys(Acm)-OH: Cysteine with an acetamidomethyl-protected thiol group.
Uniqueness
Fmoc-N-Me-Cys(Me)-OH is unique due to its methylated thiol group, which provides different reactivity compared to other cysteine derivatives. This allows for selective modifications and the formation of unique peptide structures.
Eigenschaften
Molekularformel |
C20H21NO4S |
|---|---|
Molekulargewicht |
371.5 g/mol |
IUPAC-Name |
2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-3-methylsulfanylpropanoic acid |
InChI |
InChI=1S/C20H21NO4S/c1-21(18(12-26-2)19(22)23)20(24)25-11-17-15-9-5-3-7-13(15)14-8-4-6-10-16(14)17/h3-10,17-18H,11-12H2,1-2H3,(H,22,23) |
InChI-Schlüssel |
GHJZJWOYPATEAL-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C(CSC)C(=O)O)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(2-aminoethyl)-5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanamide;hydrochloride](/img/structure/B13389280.png)

![34,37-Bis(chloromethyl)-59,60-dihydroxy-17,20,23,26,32,39,45,48,51,54-decaoxa-3,10,29,42-tetrazapentacyclo[53.3.1.112,16.04,9.033,38]hexaconta-1(59),2,10,12(60),13,15,33,35,37,55,57-undecaene-30,41-dione;nickel](/img/structure/B13389307.png)
![N-[(1R,2R)-1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1-hydroxy-3-(1-pyrrolidinyl)-2-propanyl]octanamide;eliglustat tartrate](/img/structure/B13389313.png)
![3-[6-Bromo-2-(4-bromophenyl)imidazo[1,2-a]pyridin-3-yl]acrylic acid](/img/structure/B13389314.png)
![4-Fluoro-2-[[3-methyl-2,4-dioxo-6-(piperidin-3-ylamino)pyrimidin-1-yl]methyl]benzonitrile](/img/structure/B13389325.png)
![N,N-dimethyl-4-[(6-pyridin-3-yl-3,4-dihydro-2H-pyridin-5-ylidene)methyl]aniline;dihydrochloride](/img/structure/B13389326.png)

![7-Methoxy-6-(5-methyl-4-oxo-3,6-dioxabicyclo[3.1.0]hexan-2-yl)chromen-2-one](/img/structure/B13389341.png)

![19-Ethyl-7,19-dihydroxy-8-nitro-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaene-14,18-dione](/img/structure/B13389353.png)

![tert-butyl N-[1-(6-nitrobenzotriazol-1-yl)-1-sulfanylidenepropan-2-yl]carbamate](/img/structure/B13389363.png)
![2,6-dichloro-9-((3aR,4R,6aS)-2,2-dimethyltetrahydrothieno[3,4-d][1,3]dioxol-4-yl)-9H-purine](/img/structure/B13389369.png)
